molecular formula C10H10BrFO2 B1432564 Ethyl 5-bromo-2-fluoro-3-methylbenzoate CAS No. 1515410-82-8

Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Cat. No. B1432564
M. Wt: 261.09 g/mol
InChI Key: ZSUMFROTSXGQJZ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a chemical compound with a CAS Number of 1515410-82-8 . It has a molecular weight of 261.09 and is commonly used in scientific research and industry.


Molecular Structure Analysis

The IUPAC name for this compound is ethyl 5-bromo-2-fluoro-3-methylbenzoate . The InChI code for this compound is 1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3 .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2-fluoro-3-methylbenzoate is a liquid at room temperature .

Scientific Research Applications

1. Role in Organic Synthesis and Medicinal Chemistry

Compounds with similar structures, such as halogenated aromatic compounds and esters, are frequently utilized in organic synthesis and medicinal chemistry for the development of pharmaceuticals and complex organic molecules. For example, 2-Fluoro-4-bromobiphenyl is a key intermediate in the manufacture of flurbiprofen, highlighting the significance of halogenated compounds in drug synthesis (Qiu et al., 2009).

2. Antioxidant Activity and Potential Biological Impacts

Research on antioxidants and their capacity, such as the ABTS/PP decolorization assay, reflects a broader interest in compounds that can influence oxidative processes (Ilyasov et al., 2020). Ethyl 5-bromo-2-fluoro-3-methylbenzoate, by virtue of its structural elements, may participate in or influence antioxidant studies, given the reactivity of halogenated aromatic compounds.

3. Environmental Persistence and Impact of Halogenated Compounds

The environmental fate and behavior of halogenated compounds, including their potential as endocrine disruptors, have been extensively studied, as seen in the research on parabens and their occurrence in water (Haman et al., 2015). While Ethyl 5-bromo-2-fluoro-3-methylbenzoate is not directly mentioned, understanding the environmental dynamics of structurally similar compounds can offer insights into its potential environmental applications or impacts.

Safety And Hazards

The safety information for this compound includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .

Relevant Papers Unfortunately, the web search results did not provide any specific peer-reviewed papers related to Ethyl 5-bromo-2-fluoro-3-methylbenzoate .

properties

IUPAC Name

ethyl 5-bromo-2-fluoro-3-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-3-14-10(13)8-5-7(11)4-6(2)9(8)12/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSUMFROTSXGQJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)Br)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2-fluoro-3-methylbenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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